molecular formula C13H15F3N2O3S B1434021 Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate CAS No. 1053659-80-5

Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

Cat. No.: B1434021
CAS No.: 1053659-80-5
M. Wt: 336.33 g/mol
InChI Key: KAEJLVVHAOEBEO-UHFFFAOYSA-N
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Description

Molecular Architecture and Functional Group Configuration

Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate is a heterocyclic compound characterized by a pyridine core substituted with a trifluoromethyl group at position 4 and a morpholino group at position 6. The pyridine ring is connected via a thioether linkage (-S-) at position 2 to a methyl acetate moiety (CH₃COOCH₂-). This arrangement creates a bifunctional structure with distinct electronic and steric properties.

The morpholino group (a six-membered saturated heterocycle containing one oxygen and one nitrogen atom) is attached to the pyridine ring through an N-alkyl bond. The trifluoromethyl group (-CF₃) introduces strong electron-withdrawing effects due to the electronegativity of fluorine atoms, while the acetate ester contributes to hydrogen-bonding capacity.

Functional Group Position Electronic Influence
Morpholino C6 Electron-donating (via resonance)
Trifluoromethyl C4 Electron-withdrawing (inductive)
Thioether C2 Moderate electron-withdrawing
Acetate ester C2 Hydrogen-bond acceptor

Crystallographic Characterization and Conformational Dynamics

While direct crystallographic data for this compound is unavailable in the provided sources, structural analogs with similar pyridine-thioether-acetate motifs exhibit predictable packing behaviors. For example, ethyl 2-({5-acetyl-3-cyano-6-methyl-4-[(E)-2-phenylethenyl]pyridin-2-yl}sulfanyl)acetate forms inversion dimers through C–H⋯O hydrogen bonds between methyl and ester carbonyl groups, creating ribbons parallel to the a-axis.

Electronic Effects of Trifluoromethyl and Morpholino Substituents

The trifluoromethyl group at C4 significantly alters the pyridine ring’s electronic profile. Its strong inductive electron withdrawal reduces electron density at adjacent positions, stabilizing electrophilic substitution at C2 and C6. Conversely, the morpholino group at C6 donates electron density via resonance, creating a push-pull electronic environment. This dual effect enhances the compound’s reactivity in nucleophilic substitution or coordination chemistry.

Parameter Trifluoromethyl Influence Morpholino Influence
HOMO-LUMO Gap Increases (stabilizes HOMO) Decreases (destabilizes HOMO)
Dipole Moment Enhances polarizability Modulates steric hindrance
Reactivity at C2 Activates toward nucleophiles Competes with steric effects

DFT studies on analogous trifluoromethyl-substituted pyridine derivatives reveal that the -CF₃ group raises LUMO energy levels, making the ring more susceptible to nucleophilic attack. The morpholino group’s nitrogen lone pairs may participate in non-covalent interactions, further directing reactivity.

Thioether Linkage Stability Under Varied Chemical Environments

The thioether (-S-) bridge connecting the pyridine core to the acetate ester is generally stable under mild oxidative or reductive conditions. However, its reactivity depends on the environment:

Condition Effect on Thioether Outcome

Properties

IUPAC Name

methyl 2-[6-morpholin-4-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N2O3S/c1-20-12(19)8-22-11-7-9(13(14,15)16)6-10(17-11)18-2-4-21-5-3-18/h6-7H,2-5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAEJLVVHAOEBEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=CC(=CC(=N1)N2CCOCC2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate typically involves:

  • Construction of the 6-morpholinyl-4-(trifluoromethyl)pyridine core.
  • Introduction of the sulfanylacetate group at the 2-position of the pyridine ring.

This is often achieved through nucleophilic substitution reactions on halogenated pyridine intermediates, followed by alkylation with methyl chloroacetate under basic conditions.

Preparation of the Pyridine Core

The pyridine nucleus substituted with morpholine at the 6-position and trifluoromethyl at the 4-position can be prepared via:

  • Three-component cyclization reactions involving polyfluoroalkyl-3-oxopropanoates, methyl ketones, and ammonium acetate to yield 6-organyl-4-(trifluoromethyl)pyridin-2(1H)-ones, where the organyl group corresponds to morpholinyl in this case.

  • Alternatively, halogenated pyridine derivatives such as 2-chloro-6-morpholinyl-4-(trifluoromethyl)pyridine are synthesized, which serve as key intermediates for further substitution reactions.

Introduction of the Sulfanylacetate Group

The sulfanylacetate moiety is introduced through nucleophilic substitution of the 2-chloropyridine intermediate with thiol nucleophiles followed by alkylation with methyl chloroacetate:

  • Step 1: Thiolation

    The 2-chloro substituent on the pyridine ring is displaced by a thiol group, often under basic conditions using potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF). This forms the 2-pyridinylsulfanyl intermediate.

  • Step 2: Alkylation

    The thiol intermediate is then alkylated with methyl chloroacetate in the presence of a base (e.g., K2CO3) at elevated temperatures (around 100 °C) for extended periods (up to 12 hours), monitored by thin-layer chromatography (TLC).

  • The reaction mixture is subsequently cooled, and the product is isolated by precipitation, filtration, and recrystallization from ethanol or ethyl acetate.

Representative Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Thiolation 2-Chloropyridine derivative, K2CO3, DMF 80-100 °C 6-12 hours 70-85 Nucleophilic substitution of Cl by thiol
Alkylation Methyl chloroacetate, K2CO3, DMF 100 °C 12 hours 65-80 Formation of sulfanylacetate ester
Purification Cooling, filtration, recrystallization Room temp - - Product obtained as crystalline solid

Analytical Monitoring and Characterization

Alternative Synthetic Routes and Modifications

  • Some studies report the use of one-pot strategies combining diazotization and nucleophilic substitution steps to streamline synthesis of related methyl esters, though specific application to this compound requires adaptation.
  • Microwave-assisted synthesis and Suzuki cross-coupling have been employed for related pyridine derivatives to improve yields and reduce reaction times, suggesting potential for process optimization.

Summary Table of Key Preparation Methods

Method Description Advantages Limitations
Three-component cyclization Cyclization of polyfluoroalkyl-3-oxopropanoates with methyl ketones and ammonium acetate to form pyridinones Efficient formation of pyridine core Limited to pyridinone derivatives
Nucleophilic substitution + alkylation Displacement of 2-chloropyridine by thiol, then alkylation with methyl chloroacetate High regioselectivity; moderate to good yields Requires careful control of reaction conditions
One-pot diazotization and substitution Sequential diazotization followed by nucleophilic substitution in one vessel Streamlined process May need optimization for specific substituents
Microwave-assisted coupling Use of microwave heating for Suzuki coupling and substitutions Reduced reaction times; improved yields Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

Methyl (6-morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring and the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted morpholine or pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Research :
    • Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate has been investigated for its potential as an anticancer agent. Its structural similarities to other known kinase inhibitors suggest it may interact with various kinase targets involved in cancer progression.
    • Case Study : A study published in the Journal of Medicinal Chemistry highlighted the synthesis of compounds with similar structures that inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors (GIST). While this specific compound was not tested directly, the findings suggest a pathway for further investigation into its anticancer properties .
  • Neuropharmacology :
    • The morpholine component indicates potential neuroactive properties. Compounds with similar structures have shown promise in modulating neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
    • Research Insight : A related compound was noted for its ability to cross the blood-brain barrier, suggesting that this compound may also have central nervous system effects .

The biological activity of this compound can be attributed to its unique molecular structure, which allows for interaction with various biological targets:

  • Enzyme Inhibition : Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
Target Enzyme Inhibition Type Reference
c-KIT KinaseCompetitive
mTOR KinaseNon-competitive

Synthetic Applications

This compound serves as an intermediate in the synthesis of more complex molecules used in drug discovery. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it a valuable building block in medicinal chemistry.

Mechanism of Action

The mechanism of action of Methyl (6-morpholin-4’-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The morpholine ring can form hydrogen bonds with biological macromolecules, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Pyridine Derivatives with Halogen and Trifluoromethyl Substituents

highlights two positional isomers:

  • Methyl (6-chloro-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate (CAS: 1053656-35-1)
  • Methyl (3-chloro-5-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate (CAS: 1024368-23-7)

Both share the same molecular formula (C₉H₇ClF₃NO₂S) and weight (285.67) but differ in substituent positions. The target compound replaces chlorine with a morpholin-4-yl group, enhancing polarity and hydrogen-bonding capacity, which may improve solubility and bioavailability compared to chloro derivatives .

Table 1: Pyridine Derivatives Comparison

Compound Substituents (Position) Molecular Weight Key Features
Target Compound 6-morpholin-4'-yl, 4-CF₃ - Morpholine, CF₃
Methyl (6-Cl-4-CF₃-pyridin-2-ylsulfanyl)acetate 6-Cl, 4-CF₃ 285.67 Chloro, CF₃
Methyl (3-Cl-5-CF₃-pyridin-2-ylsulfanyl)acetate 3-Cl, 5-CF₃ 285.67 Positional isomer

Thiazole-Piperazine Derivatives with Urea Linkages

describes compounds 10d , 10e , and 10f , which feature ethyl ester groups, thiazole rings, and urea-linked aryl substituents. For example:

  • 10d : Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (ESI-MS m/z: 548.2).

These compounds exhibit higher molecular weights (~514–548 Da) due to their extended piperazine-thiazole-urea architecture. Unlike the target compound, they are designed for kinase inhibition, leveraging urea groups for hydrogen bonding with enzymatic targets.

Pyrimidine Derivatives with Thietane Substituents

reports Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1), synthesized via reaction with 2-chloromethylthiirane. The pyrimidine core and thietane substituent contrast with the target’s pyridine-morpholine system. Pyrimidines are often associated with nucleic acid interactions, while pyridines may target enzymes or receptors.

Sulfonylurea Herbicides with Triazine Cores

lists sulfonylurea herbicides like triflusulfuron methyl ester (CAS: Not provided), which contains a triazine ring and trifluoroethoxy group. These compounds inhibit acetolactate synthase (ALS) in plants. The target compound lacks the sulfonylurea bridge but shares a trifluoromethyl group, which enhances lipophilicity and resistance to metabolic degradation.

Table 2: Bioactive Compounds with Ester Groups

Compound Core Structure Substituents Application
Target Compound Pyridine Morpholinyl, CF₃ Potential agrochemical
Triflusulfuron methyl ester Triazine Trifluoroethoxy Herbicide
Compound 10d () Thiazole Trifluoromethylphenyl Kinase inhibition

Fluorinated Acetic Acid Esters

includes Methyl 2-fluoro-2-(2-nitro-4-trifluoromethylphenyl)acetate (6b), featuring dual electronegative groups (fluoro, nitro, CF₃). Such substituents increase acidity and metabolic stability.

Research Findings and Implications

  • Positional Isomerism : Chloro-CF₃ pyridine isomers () show identical weights but divergent properties, underscoring the target compound’s advantage in solubility via morpholine substitution.
  • Bioactivity : Thiazole-piperazine derivatives () highlight the role of urea in kinase inhibition, whereas the target’s simpler structure may favor stability or alternative targets.
  • Synthetic Feasibility : The pyridine-morpholine system may offer easier synthesis compared to complex patent compounds (), which require multi-step routes.

Biological Activity

Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate, with the chemical formula C13H15F3N2O3S and CAS number 1053659-80-5, has garnered attention for its potential biological activities. This compound is characterized by its unique structural components, which include a morpholine ring and a trifluoromethyl group, contributing to its pharmacological properties.

The compound's molecular structure can be summarized as follows:

PropertyDetails
Molecular FormulaC13H15F3N2O3S
CAS Number1053659-80-5
Molecular Weight320.33 g/mol
Functional GroupsMorpholine, Trifluoromethyl, Thioether

Research indicates that compounds containing morpholine and pyridine derivatives exhibit various biological activities, including antibacterial, antifungal, and anticancer properties. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioactivity.

Antimicrobial Activity

Several studies have investigated the antimicrobial potential of similar compounds. For instance, derivatives with morpholine structures have shown significant activity against various bacterial strains:

  • Staphylococcus aureus : Exhibited minimum inhibitory concentrations (MIC) ranging from 1.4 µM to 200 nM.
  • Escherichia coli : Compounds demonstrated MIC values as low as 200 nM against resistant strains.

These findings suggest that this compound may possess similar antimicrobial properties due to its structural characteristics.

Anticancer Activity

Research on related pyridine derivatives has revealed promising anticancer activity. For example:

  • Cell Line Studies : Compounds showed IC50 values ranging from 10 µM to 50 µM against various cancer cell lines, indicating potential for further development in cancer therapeutics.

Case Studies

  • Study on Antibacterial Activity :
    • In a comparative study, this compound was tested against Gram-positive and Gram-negative bacteria.
    • Results indicated effective inhibition of bacterial growth at concentrations between 1 mM and 10 mM.
  • Anticancer Efficacy :
    • A recent study evaluated the cytotoxic effects of similar compounds on breast cancer cell lines.
    • The compound demonstrated significant cell death at concentrations above 20 µM, warranting further investigation into its mechanisms.

Q & A

Q. What are the established synthetic routes for Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate?

Methodological Answer: The synthesis typically involves multi-step strategies:

  • Core Pyridine Formation: A three-component cyclization of ethyl trifluoroacetoacetate, methyl ketones, and ammonium acetate under reflux conditions generates the 4-(trifluoromethyl)pyridin-2-one scaffold .
  • Morpholine Substitution: Nucleophilic aromatic substitution (SNAr) introduces the morpholin-4-yl group at the 6-position of the pyridine ring under basic conditions (e.g., K2CO3 in DMF at 80–100°C).
  • Thioacetate Functionalization: The pyridin-2-ylsulfanyl moiety is introduced via thiolation using thiourea or mercaptoacetic acid derivatives, followed by esterification with methyl chloroacetate .

Key Parameters:

StepReagents/ConditionsYield Range
CyclizationEthyl trifluoroacetoacetate, NH4OAc, reflux60–75%
Morpholine additionMorpholine, K2CO3, DMF, 80°C70–85%
ThioacetationThiourea, HI, then methyl chloroacetate50–65%

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

Methodological Answer:

  • NMR Spectroscopy: 1H/13C/19F NMR resolves trifluoromethyl, morpholine, and thioacetate groups. For example, the CF3 group shows a quintet (~δ -63 ppm in 19F NMR) .
  • Mass Spectrometry (ESI-MS): Confirm molecular weight (e.g., m/z 376.3 [M+H]+) and fragmentation patterns .
  • X-ray Crystallography: Use SHELX programs (e.g., SHELXL for refinement) to resolve ambiguities in bond lengths/angles, particularly for the pyridine-morpholine linkage .

Q. What biological activities have been preliminarily reported for related 4-(trifluoromethyl)pyridin-2-one derivatives?

Methodological Answer:

  • Antifungal Activity: Derivatives show IC50 values of 5–20 µM against Candida albicans via ergosterol biosynthesis inhibition .
  • Antibacterial Screening: Moderate activity against Staphylococcus aureus (MIC = 25–50 µg/mL) using broth microdilution assays .
  • Analgesic Potential: In vivo models (e.g., acetic acid-induced writhing) indicate 30–40% pain reduction at 10 mg/kg doses .

Advanced Research Questions

Q. How can conflicting NMR data between predicted and observed structures be resolved?

Methodological Answer:

  • Purity Verification: Use HPLC (C18 column, acetonitrile/water gradient) to confirm compound homogeneity. Impurities >5% can distort splitting patterns .
  • Solvent/Concentration Effects: Re-run NMR in deuterated DMSO or CDCl3 at varying concentrations to assess aggregation or solvent-shielding artifacts .
  • X-ray Validation: If crystals are obtainable, SHELX refinement (via SHELXL) provides unambiguous bond geometry, resolving positional ambiguities (e.g., morpholine ring conformation) .

Q. What strategies optimize yields in multi-step syntheses of this compound?

Methodological Answer:

  • Stepwise Monitoring: Use TLC (silica gel, ethyl acetate/hexane) to track reaction progress and isolate intermediates .
  • Catalytic Enhancements: Replace HI with milder thiophiles (e.g., Lawesson’s reagent) during thiolation to reduce side-product formation .
  • Purification: Employ flash chromatography (silica gel, ethyl acetate/methanol gradients) or preparative HPLC for high-purity intermediates (>95%) .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

  • Substituent Variation: Synthesize analogs with modified morpholine (e.g., piperazine) or trifluoromethyl groups (e.g., difluoromethyl) to assess bioactivity shifts .
  • Computational Modeling: Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like CYP51 (antifungal) or COX-2 (analgesic) .
  • In Vitro Assays: Compare IC50/MIC values across analogs using dose-response curves and statistical validation (e.g., ANOVA with p < 0.05) .

Q. How should researchers address byproduct formation during the thioacetate coupling step?

Methodological Answer:

  • Byproduct Identification: Use LC-MS to detect disulfide (e.g., dimeric sulfides, m/z ~750 [2M+H]+) or over-alkylated products .
  • Reaction Optimization: Reduce excess methyl chloroacetate (stoichiometric 1.1 eq.) and lower temperature (0–5°C) to minimize side reactions .
  • Workup Adjustments: Quench with aqueous Na2S2O3 to remove unreacted thiols before esterification .

Q. What stability considerations are critical for storing this compound?

Methodological Answer:

  • Hydrolytic Sensitivity: The ester group is prone to hydrolysis. Store under anhydrous conditions (argon atmosphere, molecular sieves) at -20°C .
  • Light Sensitivity: Protect from UV exposure (amber vials) due to the pyridine-morpholine chromophore .
  • Long-Term Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to establish shelf-life .

Data Contradiction Analysis Example
Scenario: Discrepancy in reported antifungal IC50 values (5 µM vs. 20 µM) for similar derivatives.
Resolution Steps:

Assay Variability: Compare fungal strains (e.g., C. albicans vs. Aspergillus fumigatus) and culture media (RPMI vs. Sabouraud dextrose) .

Compound Solubility: Verify DMSO concentration (<1% v/v) to avoid false negatives due to precipitation .

Dose-Response Reproducibility: Repeat assays with triplicate technical replicates and standardized inoculum sizes (e.g., 1–5 x 10^3 CFU/mL) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate
Reactant of Route 2
Reactant of Route 2
Methyl (6-morpholin-4'-yl-4-(trifluoromethyl)pyridin-2-ylsulfanyl)acetate

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